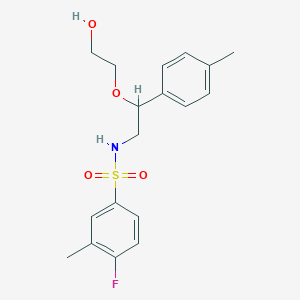

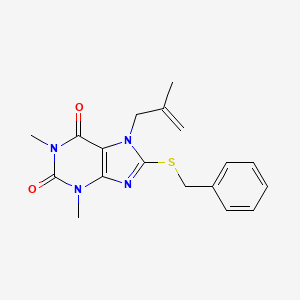

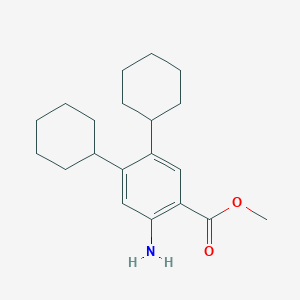

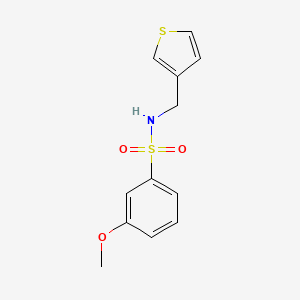

4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide, commonly known as Compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide-based compound that has been synthesized using various methods.

Aplicaciones Científicas De Investigación

COX-2 Inhibitor Development

A study by Hashimoto et al. (2002) explored a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom in these compounds significantly increased COX-2 potency and selectivity, leading to the development of a potent, selective, and orally active COX-2 inhibitor, JTE-522, which is in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Beta-cell Imaging in Diabetes

Shiue et al. (2001) synthesized fluorine-18 labeled analogs of tolbutamide and glyburide, which are hypoglycemic drugs used in type 2 diabetes. These fluorinated compounds, such as p-[18 F]fluorotolbutamide and 2-[18 F]fluoroethoxyglyburide, were developed as β-cell imaging agents for evaluating the function of pancreatic β-cells in diabetic patients (Shiue et al., 2001).

Corrosion Inhibition in Metals

Kaya et al. (2016) conducted a study on the corrosion inhibition properties of piperidine derivatives, including compounds like (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide (FMPPDBS). These derivatives showed promising results in preventing corrosion of iron, as investigated through quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

Activation of Hydroxyl Groups for Biological Applications

Chang et al. (1992) discovered that 4-fluorobenzenesulfonyl chloride (fosyl chloride) is an effective agent for activating hydroxyl groups in various solid supports like polystyrene microspheres and cellulose rods. This activation enables the covalent attachment of biologicals (e.g., enzymes, antibodies) to these supports, potentially useful in therapeutic applications such as bioselective separation of human lymphocyte subsets (Chang et al., 1992).

Development of Carbonic Anhydrase Inhibitors

A study by Gul et al. (2016) synthesized a series of new benzenesulfonamides with potential as carbonic anhydrase inhibitors. These compounds showed cytotoxic activities and inhibited human cytosolic isoforms hCA I and II, which could be important for anti-tumor activity studies (Gul et al., 2016).

Propiedades

IUPAC Name |

4-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO4S/c1-13-3-5-15(6-4-13)18(24-10-9-21)12-20-25(22,23)16-7-8-17(19)14(2)11-16/h3-8,11,18,20-21H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHANSAFBTFXALZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2571879.png)

![2-[(4-Bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2571881.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B2571893.png)

![4-(1-pyrrolidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B2571894.png)